M-Toluidine hydrochloride

Vue d'ensemble

Description

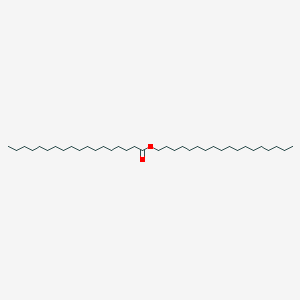

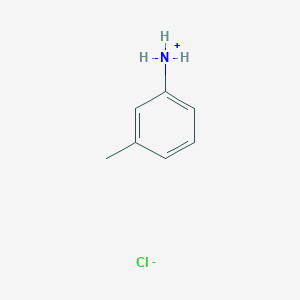

M-Toluidine hydrochloride (MTH) is an organic compound belonging to the class of aromatic amines. It is a white crystalline solid, soluble in water and organic solvents. MTH is a widely used reagent in organic synthesis and has been used in a variety of laboratory experiments, ranging from biochemical studies to drug development. MTH has been used in the synthesis of various pharmaceuticals and other compounds, and has also been used in the production of dyes, pigments, and other materials.

Applications De Recherche Scientifique

Chemical Stability in Aqueous Solutions

M-Toluidine hydrochloride demonstrates significant chemical stability in various aqueous solutions. A study by Kimball and Mishalanie (1994) showed that 3-chloro-p-toluidine hydrochloride does not significantly hydrolyze in pH 5, 7, or 9 buffer solutions over 31 days at 25°C (Kimball & Mishalanie, 1994).

Application in Electrodeposition and Corrosion Protection

The electrochemical polymerization of m-toluidine on iron surfaces has been explored for its corrosion protection properties. Sazou (2001) found that thin polymeric films of m-toluidine provide protective properties against corrosion of iron in sulfuric acid solutions (Sazou, 2001).

Use in Chemical Rearrangement Studies

Research by Okazaki and Okumura (1961) investigated the rearrangement of N-deuterated aromatic amine hydrochloride, including this compound, in the solid phase. They found that this compound is more reactive than its o-toluidine counterpart (Okazaki & Okumura, 1961).

Role in Analytical Chemistry

Dubowski (1962) utilized o-toluidine in a method for determining glucose in biological materials. This procedure involves using o-toluidine in acetic acid for colorimetric analysis of glucose concentration (Dubowski, 1962).

Interaction with Other Chemicals

Rub et al. (2016) studied the mixed micellization phenomena of m-toluidine with other compounds, observing interactions that influence the critical micelle concentration and micellar behavior in various solutions (Rub et al., 2016).

Application in Polymer Synthesis

Li et al. (2001) conducted research on the synthesis of copolymers from pyrrole and m-toluidine. They found that these copolymers are more soluble in organic solvents than polypyrrole and contain both pyrrole and m-toluidine units (Li et al., 2001).

Mécanisme D'action

Target of Action

M-Toluidine hydrochloride is an aniline derivative It is known to be a human carcinogen, causing urinary-bladder cancer in humans .

Mode of Action

It is known that it causes large-scale chromosomal damage in yeast and mammalian cells, including deletions, insertions, translocations, and aneuploidy . It also causes micronucleus formation in cultured cells and reticulocytes from exposed rats, and sister chromatid exchange in cultured human and rodent cells and cells from rodents exposed in vivo .

Pharmacokinetics

It is known that m-toluidine, the parent compound, is a weak base and is poorly soluble in pure water but dissolves well in acidic water due to the formation of ammonium salts . This property may influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Result of Action

The primary result of this compound action is the induction of urinary-bladder cancer in humans . This is likely due to its ability to cause chromosomal damage and bind reactive metabolites to DNA and proteins .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in water can affect its bioavailability and thus its efficacy . Additionally, its stability could be affected by factors such as pH and temperature . .

Safety and Hazards

M-Toluidine hydrochloride is considered hazardous . It is combustible and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Prolonged or repeated exposure to M-Toluidine may result in damage to the blood system or kidneys . Once sensitized, an allergic skin reaction may occur when subsequently exposed to very low levels of M-Toluidine . It may cause cancer .

Orientations Futures

Analyse Biochimique

Biochemical Properties

M-Toluidine hydrochloride shares similar chemical properties with aniline and other aromatic amines . Due to the amino group bonded to the aromatic ring, this compound is weakly basic . It is poorly soluble in pure water but dissolves well in acidic water due to the formation of ammonium salts

Cellular Effects

The cellular effects of this compound are not well studied. It is known that its metabolite, o-Nitrosotoluene, can convert hemoglobin to methemoglobin, resulting in methemoglobinemia . This suggests that this compound may have significant effects on cellular processes, particularly those involving hemoglobin and oxygen transport

Molecular Mechanism

It is known that the toluidines, including M-Toluidine, can be N-hydroxylated to form carcinogenic metabolites . This process involves the cytochrome P450 enzyme system, suggesting that this compound may interact with these enzymes

Temporal Effects in Laboratory Settings

It is known that following oral application to mice via food for 18 months, the dose was reduced due to a reduction in body weight gain This suggests that this compound may have long-term effects on cellular function and that its effects may change over time

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. It is known that the LD50 (oral, rats) is 670 mg/kg , indicating that high doses can be toxic

Metabolic Pathways

It is known that the primary metabolism of o-Toluidine, a related compound, takes place in the endoplasmic reticulum

Propriétés

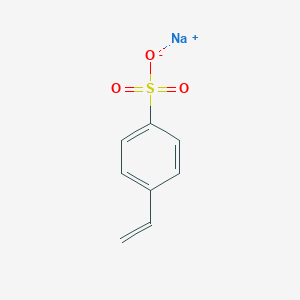

IUPAC Name |

3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZPXIEEVOGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N.ClH, C7H10ClN | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021363 | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

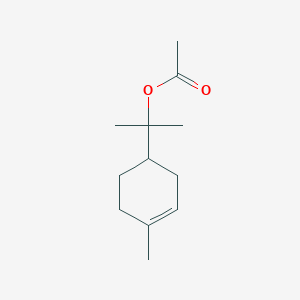

Physical Description |

M-toluidine hydrochloride is a light gray solid. (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

482 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

638-03-9 | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SF181V4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

442 °F (NTP, 1992) | |

| Record name | M-TOLUIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the positioning of the methyl group in m-toluidine hydrochloride affect its interaction with Sodium Dodecyl Sulfate (SDS) micelles compared to o-toluidine hydrochloride?

A: Research suggests that the meta position of the methyl group in this compound plays a significant role in its interaction with SDS micelles []. Studies using Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) revealed that this compound promotes micellar growth at lower concentrations compared to o-toluidine hydrochloride. This difference is attributed to the distinct chemical environments arising from the methyl group's ortho and meta positions. The meta position in this compound potentially facilitates a stronger interaction with the SDS micelles, leading to enhanced growth at lower concentrations.

Q2: What is the significance of the solid-phase rearrangement observed in this compound?

A: The solid-phase rearrangement of this compound, where a deuterium atom migrates from the nitrogen to the aromatic ring, provides valuable insight into the compound's reactivity and behavior []. Studies indicate that three nuclear hydrogen atoms participate in this rearrangement in the solid phase, increasing to four in the liquid phase. This observation, alongside data from similar studies with aniline and p-toluidine hydrochloride, supports the theory that the solid-phase rearrangement might proceed through a different mechanism compared to the liquid phase, potentially involving a more constrained and specific transition state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)

![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)